molecular formula C15H19NO B14610021 (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one CAS No. 57934-06-2

(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one

Cat. No.: B14610021
CAS No.: 57934-06-2
M. Wt: 229.32 g/mol
InChI Key: GVLOLVDJXPJOEA-ZFWWWQNUSA-N
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Description

(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one is a complex organic compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a quinolizidine core with a phenyl group attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolizidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Sodium hydride, lithium diisopropylamide

Major Products Formed

Scientific Research Applications

(4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (4S,9aS)-4-Phenyloctahydro-2H-quinolizin-2-one include:

    (3aR,4S,9aS)-pyrazolo[3,4-g]isoquinolines: These compounds share a similar quinolizidine core and exhibit comparable biological activities.

    Tetrahydroisoquinolines: These compounds also contain a quinolizidine ring and are known for their diverse pharmacological properties.

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, such as the specific stereochemistry and the presence of a phenyl group

Properties

CAS No.

57934-06-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(4S,9aS)-4-phenyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one

InChI

InChI=1S/C15H19NO/c17-14-10-13-8-4-5-9-16(13)15(11-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-,15-/m0/s1

InChI Key

GVLOLVDJXPJOEA-ZFWWWQNUSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)CC(=O)C[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CCN2C(C1)CC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

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